molecular formula C17H11FN2O6S B11946431 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide CAS No. 1868-64-0

4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide

Katalognummer: B11946431
CAS-Nummer: 1868-64-0
Molekulargewicht: 390.3 g/mol
InChI-Schlüssel: LYEFVXNLPOHNLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Fluorosulfonyl-1-hydroxy-2’-nitro-2-naphthanilide is a chemical compound with the molecular formula C17H11FN2O6S and a molecular weight of 390.349 g/mol . This compound is known for its unique structural features, including a fluorosulfonyl group, a hydroxyl group, and a nitro group attached to a naphthalene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 4’-Fluorosulfonyl-1-hydroxy-2’-nitro-2-naphthanilide involves several stepsThe reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency. These methods often involve the use of automated reactors and continuous flow systems to produce the compound in larger quantities.

Analyse Chemischer Reaktionen

4’-Fluorosulfonyl-1-hydroxy-2’-nitro-2-naphthanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

    Substitution: The fluorosulfonyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction pathway and conditions employed .

Wissenschaftliche Forschungsanwendungen

4’-Fluorosulfonyl-1-hydroxy-2’-nitro-2-naphthanilide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorosulfonyl and nitro groups into other compounds.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4’-Fluorosulfonyl-1-hydroxy-2’-nitro-2-naphthanilide involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to react with nucleophiles, while the nitro group can participate in redox reactions. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

4’-Fluorosulfonyl-1-hydroxy-2’-nitro-2-naphthanilide can be compared with other similar compounds, such as:

    4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide: Similar structure but with a chloro group instead of a fluorosulfonyl group.

    1-Hydroxy-5’-fluorosulfonyl-2-naphth-o-anisidide: Contains a methoxy group in addition to the fluorosulfonyl group.

    Phenyl 4-fluorosulfonyl-1-hydroxy-2-naphthoate: Features a phenyl group attached to the naphthalene ring.

These compounds share some structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.

Eigenschaften

CAS-Nummer

1868-64-0

Molekularformel

C17H11FN2O6S

Molekulargewicht

390.3 g/mol

IUPAC-Name

4-[(1-hydroxynaphthalene-2-carbonyl)amino]-3-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C17H11FN2O6S/c18-27(25,26)11-6-8-14(15(9-11)20(23)24)19-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,(H,19,22)

InChI-Schlüssel

LYEFVXNLPOHNLG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=C(C=C3)S(=O)(=O)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.